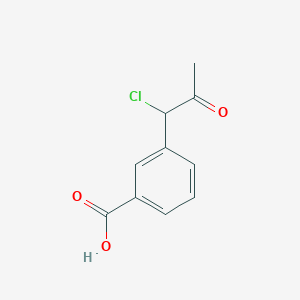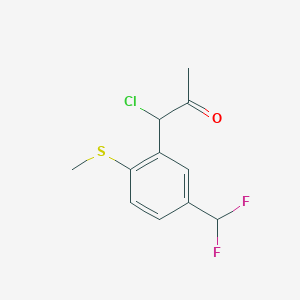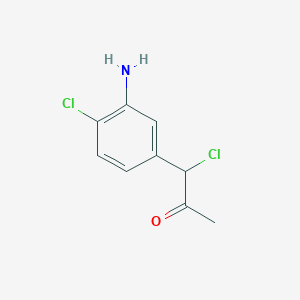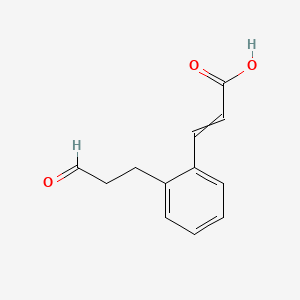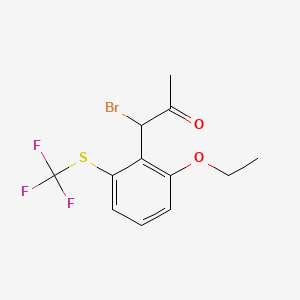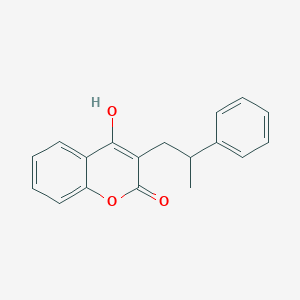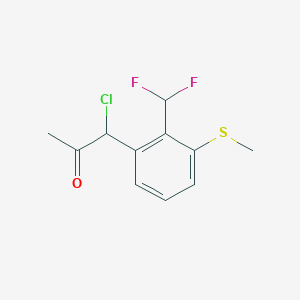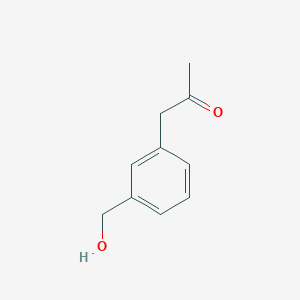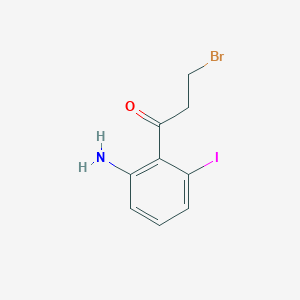![molecular formula C14H24N2O3 B14055582 (S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate CAS No. 2007917-32-8](/img/structure/B14055582.png)
(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[35]nonane-8-carboxylate is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the tert-butyl ester group. Common reagents used in the synthesis include cyclopropylamine, tert-butyl bromoacetate, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated spirocyclic compound.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which (S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic core. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Oxa-2,8-diazaspiro[3.5]nonane: A simpler spirocyclic compound with similar structural features.
2-Oxa-6-azaspiro[3.5]nonane:
5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride: A derivative with a methyl group and hydrochloride salt form.
Uniqueness
(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate is unique due to its combination of a spirocyclic core, a cyclopropyl group, and a tert-butyl ester. This combination of features makes it particularly interesting for studying structure-activity relationships and developing new compounds with specific biological activities.
Propiedades
Número CAS |
2007917-32-8 |
|---|---|
Fórmula molecular |
C14H24N2O3 |
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
tert-butyl (6S)-6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(17)16-6-11(10-4-5-10)15-14(7-16)8-18-9-14/h10-11,15H,4-9H2,1-3H3/t11-/m1/s1 |
Clave InChI |
PGAXKOQRHXFXRW-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H](NC2(C1)COC2)C3CC3 |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(NC2(C1)COC2)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



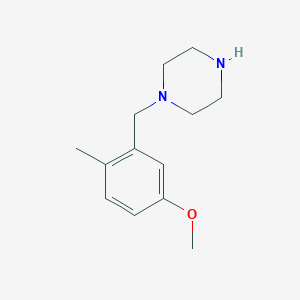
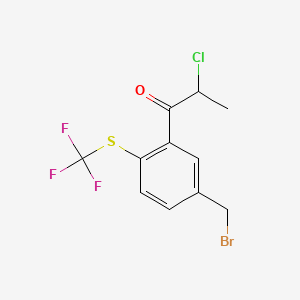
![4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine](/img/structure/B14055527.png)
